1-(3,5-Dichloropyridin-4-yl)piperazine
Overview
Description
1-(3,5-Dichloropyridin-4-yl)piperazine is an organic compound with the chemical formula C11H9Cl2N3. It is a white crystalline solid that is soluble in organic solvents such as ether and chloroform, and slightly soluble in water . This compound is widely used in various fields, including medical, environmental, and industrial research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,5-Dichloropyridin-4-yl)piperazine typically involves the reaction of 3,5-dichloropyridine with piperazine. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a base, such as sodium hydroxide or potassium carbonate. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product. After the reaction is complete, the product is isolated by filtration, washed with water, and dried under vacuum .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can lead to higher purity and consistency of the final product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can reduce the environmental impact of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(3,5-Dichloropyridin-4-yl)piperazine can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms on the pyridine ring can be substituted with other nucleophiles, such as amines, thiols, or alkoxides, under appropriate conditions.
Oxidation Reactions: The piperazine ring can be oxidized to form N-oxides or other oxidized derivatives.
Reduction Reactions: The compound can be reduced to remove the chlorine atoms or to modify the pyridine ring.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium methoxide, sodium ethoxide, or primary amines. The reactions are typically carried out in polar solvents, such as dimethyl sulfoxide or dimethylformamide, at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide, m-chloroperbenzoic acid, or potassium permanganate can be used. The reactions are usually performed in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction Reactions: Reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation can be employed. The reactions are conducted in solvents like tetrahydrofuran or ethanol under an inert atmosphere.
Major Products Formed
Substitution Reactions: The major products are the substituted derivatives of this compound, where the chlorine atoms are replaced by other functional groups.
Oxidation Reactions: The major products are the oxidized forms of the compound, such as N-oxides or other oxidized derivatives.
Reduction Reactions: The major products are the reduced forms of the compound, with the chlorine atoms removed or the pyridine ring modified.
Scientific Research Applications
1-(3,5-Dichloropyridin-4-yl)piperazine has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of biological systems, particularly in the investigation of enzyme inhibitors and receptor ligands.
Industry: The compound is used in the production of specialty chemicals, such as dyes, pigments, and polymers.
Mechanism of Action
The mechanism of action of 1-(3,5-Dichloropyridin-4-yl)piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator of these targets, leading to changes in cellular signaling pathways and physiological responses. For example, it may bind to the active site of an enzyme, blocking its activity, or it may interact with a receptor, altering its conformation and function .
Comparison with Similar Compounds
1-(3,5-Dichloropyridin-4-yl)piperazine can be compared with other similar compounds, such as:
1-(3,5-Dichloropyridin-2-yl)piperazine: This compound has a similar structure but with the chlorine atoms positioned differently on the pyridine ring. It may exhibit different chemical reactivity and biological activity.
1-(3,4-Dichlorophenyl)piperazine: This compound has a phenyl ring instead of a pyridine ring, which can lead to different chemical and biological properties.
1-(3,5-Dichloropyridin-4-yl)morpholine: This compound has a morpholine ring instead of a piperazine ring, which can affect its chemical reactivity and biological activity
The uniqueness of this compound lies in its specific substitution pattern and the presence of both a pyridine and piperazine ring, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-(3,5-dichloropyridin-4-yl)piperazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11Cl2N3/c10-7-5-13-6-8(11)9(7)14-3-1-12-2-4-14/h5-6,12H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPCFTLKHUONISF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=C(C=NC=C2Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11Cl2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70384127 | |
Record name | 1-(3,5-dichloropyridin-4-yl)piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70384127 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
175277-80-2 | |
Record name | 1-(3,5-Dichloro-4-pyridinyl)piperazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=175277-80-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(3,5-dichloropyridin-4-yl)piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70384127 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 175277-80-2 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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